molecular formula C6H6N4 B1296019 [1,2,4]Triazolo[1,5-a]pyridin-8-amine CAS No. 31052-95-6

[1,2,4]Triazolo[1,5-a]pyridin-8-amine

Cat. No.: B1296019
CAS No.: 31052-95-6
M. Wt: 134.14 g/mol
InChI Key: LJPJXPHHXBKTKJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridin-8-amine is a nitrogen-containing heterocyclic compound. This compound is part of a larger class of triazolopyridines, which are known for their diverse biological activities. The structure of this compound includes a triazole ring fused to a pyridine ring, making it a bridge-headed nitrogen compound. This unique structure contributes to its significant role in medicinal and pharmaceutical chemistry .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridin-8-amine plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are essential for cytokine signaling and immune response regulation . Additionally, it acts as an inverse agonist for the retinoic acid receptor-related orphan receptor gamma t (RORγt), which is involved in the differentiation of T-helper cells . These interactions highlight the compound’s potential in modulating immune responses and treating autoimmune diseases.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of JAK1 and JAK2 disrupts the JAK-STAT signaling pathway, leading to altered gene expression and immune cell function . Furthermore, its role as a RORγt inverse agonist affects the differentiation and function of T-helper cells, which are critical for immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity and subsequently blocking downstream signaling pathways . Additionally, its interaction with RORγt involves binding to the ligand-binding domain, leading to the inhibition of receptor activity and modulation of gene expression . These molecular interactions underscore the compound’s potential as a therapeutic agent in immune-related disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy and safety . Long-term studies in vitro and in vivo have demonstrated sustained modulation of immune responses, highlighting its potential for chronic treatment applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates immune responses without significant adverse effects . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and immunosuppression . Threshold effects have been observed, indicating a narrow therapeutic window for safe and effective use . These findings emphasize the importance of dose optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes affect its bioavailability, half-life, and overall pharmacokinetic profile . Understanding these pathways is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes, accumulating in target tissues where it exerts its biological effects . Its distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms . These properties are essential for achieving therapeutic concentrations at the site of action.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific cellular compartments, including the nucleus and cytoplasm, where it interacts with target biomolecules . Post-translational modifications and targeting signals facilitate its localization to these compartments, enhancing its efficacy and specificity . Understanding its subcellular distribution is vital for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing [1,2,4]Triazolo[1,5-a]pyridin-8-amine involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. The reaction is carried out in dry toluene at 140°C, resulting in good-to-excellent yields .

Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide. More environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) and iodine/potassium iodide can also be used .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of microwave irradiation and mechanochemical methods are preferred due to their efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: Using oxidizers like sodium hypochlorite or manganese dioxide.

    Reduction: Typically involves reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group on the triazole or pyridine ring.

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyridines .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyridin-8-amine has numerous applications in scientific research, particularly in medicinal chemistry. It is known for its role as:

Additionally, this compound is utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders. Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyridin-8-amine is unique due to its specific structure, which allows it to act on a wide range of biological targets. Its ability to function as an inverse agonist, inhibitor, and modulator of various pathways makes it a versatile compound in both medicinal and pharmaceutical research .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJPJXPHHXBKTKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297521
Record name [1,2,4]Triazolo[1,5-a]pyridin-8-amine
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31052-95-6
Record name [1,2,4]Triazolo[1,5-a]pyridin-8-amine
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Record name NSC 116473
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Record name 31052-95-6
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Record name [1,2,4]Triazolo[1,5-a]pyridin-8-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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